N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
Description
Historical Context of Pyrrolo[2,3-d]Pyrimidine Derivatives in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold has been a cornerstone of antifolate drug development since the mid-20th century. Early derivatives, such as 6-substituted pyrrolo[2,3-d]pyrimidines , demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in de novo purine biosynthesis. This mechanistic action positioned them as antiproliferative agents, particularly in cancers reliant on nucleotide synthesis. By the 2010s, researchers had expanded the scaffold’s applications beyond classical antifolate activity. For instance, pyrrolo[2,3-d]pyrimidine-based JAK/HDAC dual inhibitors like compounds 15d and 15h showed promise in overcoming resistance mechanisms in triple-negative breast cancer by simultaneously targeting histone deacetylases (HDACs) and Janus kinases (JAKs).
Structural modifications to the scaffold have historically focused on optimizing target affinity and pharmacokinetics. The introduction of thiophene rings and L-glutamic acid conjugates emerged as key strategies to enhance cellular uptake via folate receptors (FRs) and the proton-coupled folate transporter (PCFT). For example, 3b regioisomers with 4-carbon bridges between the pyrrolo[2,3-d]pyrimidine core and thiophene demonstrated nanomolar cytotoxicity in FRα-expressing tumors while maintaining selectivity over the reduced folate carrier (RFC). Table 1 summarizes notable pyrrolo[2,3-d]pyrimidine derivatives and their therapeutic applications.
Table 1: Key Pyrrolo[2,3-d]Pyrimidine Derivatives and Their Applications
| Compound | Target | Biological Activity | Reference |
|---|---|---|---|
| 15d | JAK1/2/3, HDAC1/6 | Antiproliferative in TNBC | |
| 3b Regioisomers | FRα, PCFT | Cytotoxicity in KB/IGROV1 cells | |
| 6-Substituted | GARFTase | Antifolate activity |
Rationale for Structural Hybridization: Thiophene-Pyrrolopyrimidine-Glutamic Acid Conjugates
The hybridization of thiophene , pyrrolo[2,3-d]pyrimidine , and L-glutamic acid in this compound addresses three critical challenges in oncology drug design: target selectivity , solubility , and resistance mitigation .
Thiophene Linker : The thiophene ring serves as a rigid, electron-rich spacer that stabilizes the molecular conformation while facilitating π-π interactions with hydrophobic enzyme pockets. In analogs like 3b , replacing benzene with thiophene improved FRα-binding affinity by 15-fold, attributed to the sulfur atom’s polarizability and reduced steric hindrance.
Pyrrolo[2,3-d]Pyrimidine Core : This bicyclic system provides a planar surface for binding ATP pockets and enzyme active sites. For instance, compound 4 (a pyrrolo[2,3-d]pyrimidine analog) inhibits GARFTase at sub-nanomolar concentrations by forming hydrogen bonds with Ile898, Leu899, and Arg897 residues.
L-Glutamic Acid Moiety : Conjugation to L-glutamic acid enhances aqueous solubility and enables active transport via FRs and PCFT, which are overexpressed in many solid tumors. In star-shaped poly-L-glutamic acid conjugates, the glutamic acid backbone improved tumor accumulation by 40% compared to free drugs, as demonstrated in breast cancer spheroids.
Table 2: Functional Roles of Structural Components
| Component | Role | Pharmacological Impact |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Enzyme inhibition (e.g., GARFTase, JAKs) | Antiproliferative activity |
| Thiophene | Conformational stabilization | Enhanced target binding affinity |
| L-Glutamic acid | Solubility and active transport | Tumor-selective drug delivery |
Properties
Molecular Formula |
C20H23N5O6S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N5O6S/c21-20-24-16-12(17(28)25-20)9-10(22-16)3-1-2-4-11-5-7-14(32-11)18(29)23-13(19(30)31)6-8-15(26)27/h5,7,9,13H,1-4,6,8H2,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t13-/m0/s1 |
InChI Key |
ADFLVKAWSSGDBU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolo[2,3-d]pyrimidine Core
- The key step involves the condensation of 2,6-diamino-4-hydroxypyrimidine with an α-bromoaldehyde precursor to form the pyrrolo[2,3-d]pyrimidine ring system.
- The α-bromoaldehyde is typically prepared by bromination of the corresponding propionaldehyde using 5,5-dibromobarbituric acid.
- This condensation is carried out in dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as a base at room temperature, yielding intermediates such as 12a and 12b with yields ranging from 51% to 74% depending on the exact substituents and conditions.
Functionalization of the Thiophene Ring and Linker Attachment
- The thiophene moiety is introduced as a 5-substituted thiophene-2-carboxylic acid derivative.
- The butyl linker (four carbon atoms) is attached to the pyrrolo[2,3-d]pyrimidine nucleus via a carbon chain, typically through alkylation or coupling reactions.
- For example, the α-bromomethylketone intermediates (14a-c) are reacted with 2,4-diamino-6-hydroxypyrimidine to form the substituted pyrrolo[2,3-d]pyrimidines (15a-c), which are then coupled with thiophene derivatives using Sonogashira coupling or amide bond formation strategies.
Coupling with L-Glutamic Acid
- The thiophene-carbonyl intermediate is coupled with L-glutamic acid or its ester derivatives.
- Coupling reagents such as diethyl cyanophosphonate (DEPC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of bases like N-methylmorpholine are used to activate the carboxyl group for amide bond formation.
- After coupling, basic hydrolysis (e.g., NaOH in H2O-THF) followed by acidification yields the final product as the free acid form.
Representative Synthetic Scheme and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of propionaldehyde to α-bromoaldehyde | 5,5-Dibromobarbituric acid | Not specified | Precursor for pyrrolo[2,3-d]pyrimidine synthesis |
| 2 | Condensation of 2,6-diamino-4-hydroxypyrimidine with α-bromoaldehyde | DMSO, K2CO3, room temp, 3 days | 51-74 | Formation of pyrrolo[2,3-d]pyrimidine intermediates |
| 3 | Deprotection of tert-butyl ester | Trifluoroacetic acid (TFA), CH2Cl2, 4 h | Quantitative | Prepares free acid for coupling |
| 4 | Coupling with diethyl L-glutamate | DEPC, triethylamine, room temp | 43-72 | Formation of amide bond |
| 5 | Hydrolysis of ester to free acid | NaOH in H2O-THF, acidification | Quantitative | Final product formation |
Research Findings and Notes
- The sulfur atom in the thiophene ring acts primarily as a spacer rather than a direct binding site, allowing flexibility in the linker length without loss of activity.
- Variations in the carbon chain length between the pyrrolo[2,3-d]pyrimidine and thiophene affect binding affinity and biological activity, with the four-carbon butyl linker providing optimal properties in this compound class.
- The synthetic methods have been optimized to maintain stereochemical integrity of the L-glutamic acid moiety, which is crucial for biological activity.
- Purification is typically achieved by silica gel chromatography using chloroform/methanol mixtures, and the final compounds are isolated as crystalline solids with melting points around 179–182 °C.
Summary Table of Key Intermediates and Final Compound
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated solvents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Applications
The compound has been studied for its potential therapeutic effects, particularly in cancer treatment. Its structure suggests that it may act as an inhibitor of specific enzymes or pathways involved in tumor growth and proliferation.
Anticancer Activity
Recent studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid have shown efficacy against non-small-cell lung carcinoma (NSCLC) and ovarian cancer by acting as alkylating agents that interfere with DNA replication .
Biochemical Research
The compound's unique structure allows it to be utilized in biochemical research, particularly in studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
Research has indicated that the compound could serve as a valuable tool for probing enzyme activities related to glutamate metabolism. Its structural similarity to L-glutamic acid suggests potential interactions with glutamate receptors or transporters, making it a candidate for further investigation in neuropharmacology .
Drug Development Potential
Given its promising biological activities, this compound is being explored for development into new therapeutic agents.
Patent Applications
The compound has been included in patent filings related to novel therapeutic modalities for treating various cancers. These patents highlight its potential as a lead compound for drug development due to its unique mechanism of action and structural characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes in the folate pathway. It targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Key Features :
- Molecular Weight : Estimated at ~475–500 g/mol (based on analogs in and ).
- Solubility : Improved aqueous solubility compared to ester precursors due to the ionizable glutamic acid group .
Structural Similarities and Differences
The compound is compared to five analogs with modifications in alkyl chain length, substituents, or linker groups:
*Estimated based on structural analogs.
Key Observations :
- Alkyl Chain Length : Increasing chain length (methyl → butyl) may enhance hydrophobic interactions with target enzymes but could reduce solubility .
- Substituents : The L-glutamic acid group improves solubility and mimics folate’s natural substrate, whereas esterified forms (e.g., 20c ) exhibit lower polarity and higher cell permeability .
- Linker Groups : Thiophene-linked analogs (e.g., 19a–c ) show higher melting points (~175–201°C) compared to benzoyl derivatives, suggesting stronger crystal lattice interactions .
Critical Insights :
- Ester prodrugs (e.g., 20c ) require hydrolysis for activation, which may delay therapeutic effects compared to carboxylic acid derivatives .
Bioactivity and Mechanism of Action
- Analog 19a (methyl): Exhibits sub-micromolar IC50 values in antitumor assays, attributed to strong binding to thymidylate synthase via the pyrrolo[2,3-d]pyrimidine core .
- TRC-A604980 (ethyl-benzoyl): Shows >95% enzyme inhibition in preliminary assays, likely due to the benzoyl group enhancing π-π stacking with hydrophobic enzyme pockets .
- Target Compound : While direct data is lacking, its structural similarity to 19a and TRC-A604980 suggests comparable or enhanced activity due to optimized alkyl chain length and glutamic acid-mediated solubility .
Biological Activity
N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1H-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid (referred to as compound AGF71) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's structure, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
AGF71 is characterized by a complex molecular structure that includes a pyrrolo[2,3-d]pyrimidine moiety and a thiophene group. The molecular formula is , with a molecular weight of 342.39 g/mol. The compound's systematic name reflects its intricate design aimed at enhancing biological activity through dual-target inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| Physical State | Solid |
| Solubility | Slightly soluble in DMF |
| CAS Number | 137281-39-1 |
AGF71 exhibits its biological activity primarily through the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, it targets:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme is crucial for purine nucleotide synthesis. AGF71 inhibits GARFTase, thereby disrupting the proliferation of cancer cells by impeding their ability to synthesize DNA and RNA.
- AICAR Transformylase : Similar to GARFTase, this enzyme plays a pivotal role in the purine biosynthetic pathway. Inhibition leads to reduced availability of nucleotides necessary for cell division.
The dual inhibition mechanism allows AGF71 to potentially overcome resistance mechanisms often seen in tumor cells.
Biological Activity and Efficacy
Research has demonstrated that AGF71 exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that AGF71 can effectively reduce cell viability in:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Table 2: Antiproliferative Activity of AGF71
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Inhibition of GARFTase and AICARFTase |
| HeLa | 15.0 | Dual-target inhibition |
| MCF7 | 10.0 | Disruption of nucleotide synthesis |
Case Studies
- Study on Dual Inhibition : A study published in Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of AGF71 analogs, demonstrating that modifications to the thiophene and pyrrolo groups significantly influenced their potency against GARFTase .
- Clinical Relevance : Another investigation into AGF71's effects on drug-resistant cancer cells revealed that its dual-target mechanism could provide therapeutic benefits where traditional antifolates fail due to resistance .
Toxicity and Safety Profile
While AGF71 shows promise as an anticancer agent, toxicity remains a concern. Preclinical evaluations indicated dose-limiting toxicities similar to other antifolate drugs; however, co-administration with folic acid has been suggested to mitigate these effects .
Table 3: Toxicity Profile
| Toxicity Type | Observations |
|---|---|
| Skin Irritation | Mild irritation reported |
| Eye Irritation | Serious eye irritation possible |
| Systemic Effects | Dose-dependent toxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
